Fusapyrone

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Fusapyrone, also known as Neothis compound, is a secondary metabolite produced by the phytopathogenic fungus Fusarium mangiferae . The primary target of this compound is the polyketide synthase (PKS) FmPKS40 . This enzyme plays a crucial role in the biosynthesis of this compound .

Mode of Action

This compound interacts with its target, the polyketide synthase FmPKS40, to facilitate its own biosynthesis . The interaction between this compound and FmPKS40 is essential for the production of this compound .

Biochemical Pathways

This compound biosynthesis is facilitated by a seven-gene cluster . The key enzyme involved in this compound biosynthesis is FmPKS40 . The loss of FmKMT1, a H3K9 methyltransferase, resulted in an almost complete loss of this compound . This suggests that the biosynthesis of this compound is regulated by posttranslational modifications of histones .

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by its interaction with the polyketide synthase fmpks40 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the biosynthesis of this compound . The loss of FmKMT1, a H3K9 methyltransferase, resulted in an almost complete loss of this compound , indicating that this compound plays a significant role in the regulation of fungal secondary metabolite biosynthesis .

Action Environment

This suggests that environmental factors such as nitrogen availability can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Fusapyrone interacts with various biomolecules in biochemical reactions. It is synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . The polyketide synthase (PKS) FmPKS40 is involved in this compound biosynthesis . The C-2, C-4, and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. During plant infection, Fusarium mangiferae, which produces this compound, leads to severe adverse defects on plant health

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The polyketide synthase FmPKS40 is involved in this compound biosynthesis

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Fusapyrone est principalement biosynthétisé par le champignon Fusarium mangiferae. La biosynthèse implique l'enzyme polykétide synthase FmPKS40, qui est cruciale pour la production du this compound . Le processus est régulé par l'enzyme méthyltransférase H3K9 FmKmt1, qui affecte la structure de la chromatine et, par conséquent, la production de métabolites secondaires .

Méthodes de Production Industrielle : La production industrielle du this compound est généralement réalisée par des processus de fermentation impliquant des espèces de Fusarium. Les conditions de fermentation, notamment la température, le pH et la disponibilité des nutriments, sont optimisées pour maximiser le rendement du this compound . Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques standard.

Analyse Des Réactions Chimiques

Types de Réactions : Le Fusapyrone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications dans la recherche scientifique, notamment :

5. Mécanisme d'Action

Le mécanisme d'action exact du this compound n'est pas complètement compris. On sait qu'il exerce ses effets antifongiques en perturbant l'intégrité de la membrane cellulaire des champignons, ce qui conduit à la mort cellulaire . La structure du composé, qui comprend un fragment 4-désoxy-β-xylo-hexopyranosyle C-glycosyl lié au C-6 du cycle 2-pyrone, est censée jouer un rôle crucial dans son activité biologique .

Applications De Recherche Scientifique

Fusapyrone has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

Le Fusapyrone peut être comparé à d'autres composés similaires, tels que :

Désoxythis compound : Une autre γ-pyrone produite par des espèces de Fusarium, qui présente également des propriétés antifongiques.

Fusintespyrone A : Un glycoside isolé d'espèces de Fusarium, présentant une activité antifongique.

Cerevisterolside A : Un autre glycoside avec une structure similaire et des propriétés antifongiques.

Unicité : La structure unique du this compound, en particulier la présence du fragment 4-désoxy-β-xylo-hexopyranosyle C-glycosyl, le distingue d'autres composés similaires.

Propriétés

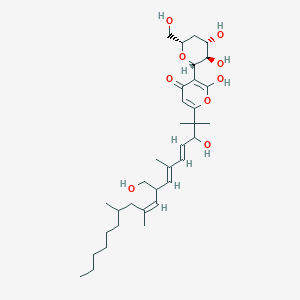

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECQDWUNPZALD-ZBNIOBMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

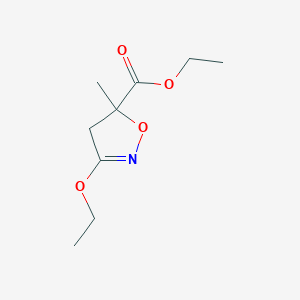

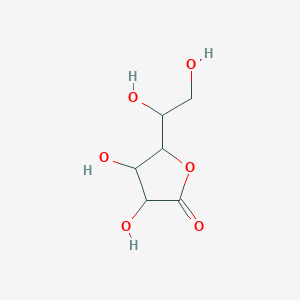

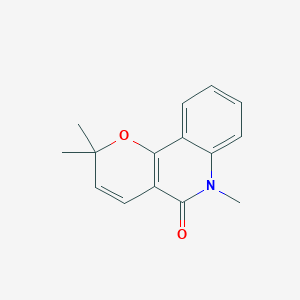

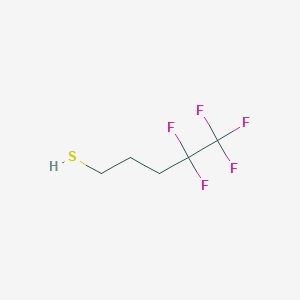

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

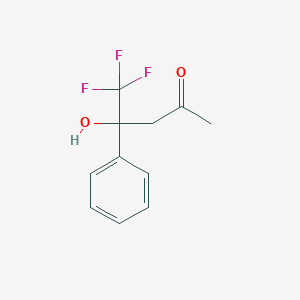

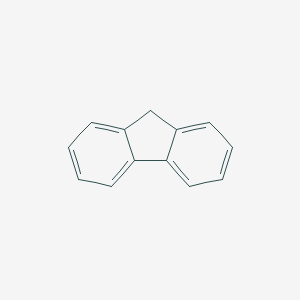

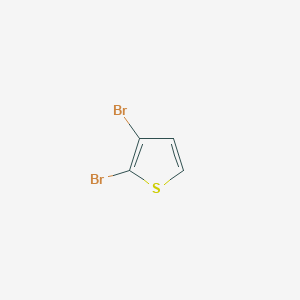

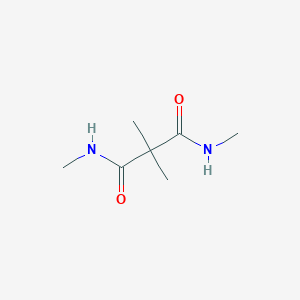

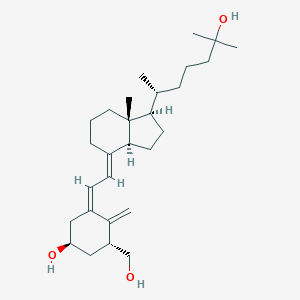

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)